N-(4-ethylsulfonylphenyl)oxepan-4-amine
Description
N-(4-Ethylsulfonylphenyl)oxepan-4-amine is a synthetic organic compound characterized by a seven-membered oxepane ring linked to a 4-ethylsulfonyl-substituted phenyl group via an amine moiety. The ethylsulfonyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability and solubility compared to non-polar substituents. The oxepane ring’s conformational flexibility could influence its pharmacokinetic profile, though this requires empirical validation.
Properties
IUPAC Name |
N-(4-ethylsulfonylphenyl)oxepan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-2-19(16,17)14-7-5-13(6-8-14)15-12-4-3-10-18-11-9-12/h5-8,12,15H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHVNMEFZICNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC2CCCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- In contrast, tetrahydropyran derivatives (Examples 13–14) prioritize rigidity, which could enhance selectivity .
- Substituent Impact : The ethylsulfonyl group in the target compound is simpler and more polar than the bulky isopropyl-cyclopentyl and phenyl-dihydropyridinyl groups in the patent compounds. This difference likely reduces molecular weight and improves aqueous solubility, favoring oral bioavailability.
Comparison with Thiazolidinone Derivatives (NAT-1 and NAT-2)
The thiazolidinone-based compounds NAT-1 and NAT-2 () share a nicotinamide moiety but differ fundamentally in core structure and substituents:
| Parameter | This compound | NAT-1 | NAT-2 |
|---|---|---|---|
| Core Structure | Oxepane | Thiazolidinone (5-membered S/N ring) | Thiazolidinone (5-membered S/N ring) |
| Key Functional Groups | Ethylsulfonylphenyl, amine | Methoxyphenyl, nicotinamide | Di-tert-butyl-hydroxyphenyl, nicotinamide |
| Molecular Weight | Likely lower than NAT-1/NAT-2 | Not explicitly provided | Not explicitly provided |
Key Findings :
- Biological Relevance: Thiazolidinones (NAT-1/NAT-2) are associated with antidiabetic and anti-inflammatory activities, whereas oxepane derivatives may target distinct pathways due to structural dissimilarity.
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